molecular formula C12H14N2O B2375328 N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide CAS No. 1342115-37-0

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide

Cat. No.: B2375328
CAS No.: 1342115-37-0
M. Wt: 202.257
InChI Key: DVLVOXZDQQWLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide is a synthetic acetamide derivative intended for research applications. Acetamide derivatives are a significant area of investigation in medicinal chemistry for designing new pharmaceutical compounds . Compounds with a prop-2-ynylamino (propargylamine) moiety are of particular interest in neuroscience research, as this functional group is a key structural feature in potent inhibitors of monoamine oxidases (MAOs) . MAOs are flavoen enzymes and important targets for antidepressant and neuroprotective drugs . As such, this chemical may serve as a valuable building block or precursor for developing novel bioactive molecules or as a candidate for high-throughput screening against specific biological targets. The structure features a methyl group and a propargylamino group on the phenyl ring, which can influence the molecule's electronic properties, lipophilicity, and binding affinity to enzymes or receptors, thereby modulating its biological activity . All products are offered exclusively for research purposes and are not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-7-13-12-8-11(14-10(3)15)6-5-9(12)2/h1,5-6,8,13H,7H2,2-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLVOXZDQQWLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide typically involves the reaction of 4-methyl-3-nitroaniline with propargylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name / ID Substituents / Key Features Biological Activity / Application Source Evidence
N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide 4-methylphenyl, 3-prop-2-ynylamino, acetamide backbone Not explicitly reported N/A
ZINC33268577 3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide VEGFR-2 inhibition (Shape Tanimoto: 0.803 vs. tivozanib)
Fluoridamid (ISO name) 3-(trifluoromethanesulfonamido)-p-acetotoluide Herbicide
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) 4-piperazinylsulfonylphenyl, acetamide Anti-hypernociceptive (inflammatory pain)
2-(4-Cyclopropyl-1H-triazol-1-yl)-N-(4-methyl-3-((4-pyridinyl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole, pyrimidine, and pyridine substituents Kinase inhibition (analog of imatinib)
ZINC1162830 2-(2-chlorophenoxy)-N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide VEGFR-2 inhibition (Shape Tanimoto: 0.736 vs. tivozanib)

Key Differences in Pharmacological and Physicochemical Properties

Bioactivity and Target Specificity
  • Kinase Inhibitors (e.g., ZINC33268577, 2e) :

    • ZINC33268577 shares a similar acetamide backbone but incorporates a pyridopyrimidine moiety, enhancing its affinity for VEGFR-2. Its Shape Tanimoto score (0.803) indicates structural similarity to tivozanib, a clinical kinase inhibitor .
    • Compound 2e features a triazole and pyrimidine substituent, mimicking imatinib’s binding to kinase ATP pockets. However, its lower yield (30%) compared to analogs like 2h (82% yield) suggests synthetic challenges .
  • Anti-inflammatory and Analgesic Agents (e.g., Compound 37): The piperazinylsulfonyl group in 37 enhances solubility and bioavailability compared to the propargylamino group in the target compound, contributing to its anti-hypernociceptive effects .
Physicochemical Properties :
  • Hydrogen-Bonding Capacity: The target compound’s acetamide group (C=O and N-H) provides two hydrogen-bond donors/acceptors, similar to tivozanib.

Biological Activity

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives of bis-chloroacetamide showed promising antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundInhibition Zone (mm)Activity Index (%)
Bis-chloroacetamide 311.962.2
Sulfide derivative 712.565.0
This compoundTBDTBD

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using various assays, including the ABTS assay. For instance, sulfide derivatives demonstrated high antioxidant activity comparable to ascorbic acid . The presence of the N-H functional group in these compounds is believed to enhance their ability to scavenge free radicals.

Table 2: Antioxidant Activity Comparison

Compound% Inhibition (ABTS)
Sulfide derivative 785.9
Ascorbic Acid88.0
This compoundTBD

Anticancer Activity

This compound and its derivatives have shown potential anticancer effects in vitro. A study on thiazole derivatives indicated that similar acetamides could direct tumor cells towards apoptosis, suggesting a mechanism for anticancer action .

Case Studies

  • MTT Assay Results : Compounds were tested against A549 (lung cancer) and C6 (glioma) cell lines, showing significant cytotoxicity at varying concentrations.
  • Caspase Activation : Analysis of caspase-3 activation was performed to confirm the induction of apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Start with 4-methyl-3-nitroaniline as a precursor. Perform a nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargylamino group.
  • Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
  • Acetylate the amine using acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety.
  • Optimization : Use anhydrous solvents, controlled temperature (60–80°C), and monitor reaction progress via TLC or HPLC. Yield improvements (e.g., 60–75%) are achievable by adjusting stoichiometry and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : Confirm the propargylamino group via characteristic triplets in 1H^1H-NMR (δ 2.0–2.5 ppm for C≡CH) and 13C^{13}C-NMR (δ 70–80 ppm for sp-hybridized carbons).
  • IR : Validate the acetamide C=O stretch at ~1650–1680 cm⁻¹.
  • Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺) and fragment patterns.
  • Contradiction Resolution : Cross-validate with alternative techniques (e.g., X-ray crystallography for structural ambiguity) or repeat experiments under standardized conditions .

Q. How does the propargylamino group influence the compound’s stability under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • The propargyl group may oxidize or polymerize; stabilize with antioxidants (e.g., BHT) or store in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What strategies are effective for designing SAR studies to enhance the compound’s biological activity?

  • Methodology :

  • Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring or replacement of propargyl with other alkynyl groups).
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock, Schrödinger) to identify key binding interactions .
  • Prioritize derivatives with >50% activity retention and improved logP values (2–4) for bioavailability .

Q. How can researchers resolve discrepancies in reported enzyme inhibition data for this compound?

  • Methodology :

  • Validate assay conditions (pH, temperature, substrate concentration) across labs.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic activity).
  • Control for off-target effects via knockout cell lines or competitive inhibitors .

Q. What computational approaches predict metabolic pathways and potential toxicity?

  • Methodology :

  • Employ in silico tools (METEOR, ADMET Predictor) to identify Phase I/II metabolism sites (e.g., acetylation or propargyl oxidation).
  • Validate predictions with hepatic microsome assays (human/rat) and LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.